molecular formula C7H6N4O2 B13716422 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13716422
M. Wt: 178.15 g/mol
InChI Key: ZYCLZFJGKAQTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a nitro group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile in the presence of a catalyst such as copper oxide-zinc oxide on alumina-titania can yield the desired triazolopyridine compound .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and eco-friendly catalysts is preferred to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: The major product is 5-Methyl-8-amino-[1,2,4]triazolo[1,5-a]pyridine.

    Substitution of Methyl Group: Various substituted triazolopyridines can be formed depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a methyl group at the 5-position and a nitro group at the 8-position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)7-8-4-9-10(5)7/h2-4H,1H3

InChI Key

ZYCLZFJGKAQTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NC=NN12)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.